(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one
Description
Properties
IUPAC Name |
(9aS)-1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXFQWJYMRTINR-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCCN2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohol Precursors
The most widely reported method involves intramolecular cyclization of optically active amino alcohol intermediates. For example, (S)-2-(aminomethyl)piperidin-3-ol undergoes cyclodehydration in the presence of hydrochloric acid to form the pyrido-pyrazinone core. Critical parameters include:
-
Temperature : Reactions proceed optimally at 80–100°C.
-
Acid Catalyst : Concentrated HCl or H2SO4 (1–2 equiv.) accelerates dehydration.
-
Solvent : Polar aprotic solvents like DMF or DMSO enhance reaction homogeneity.
Yields typically range from 65% to 78%, with enantiomeric excess (ee) >98% when starting from enantiomerically pure precursors.
Reductive Amination and Ring Closure
An alternative route employs reductive amination of keto-piperidine derivatives with protected amines. For instance, 6-oxo-piperidine-2-carbaldehyde reacts with (S)-1-phenylethylamine under hydrogenation conditions (Pd/C, H2, 50 psi), followed by acid-mediated cyclization. Key advantages include:
-
Stereocontrol : Chiral auxiliaries like (S)-1-phenylethylamine direct asymmetric induction.
-
Modularity : Substituents on the piperidine ring can be introduced prior to cyclization.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Comparative studies reveal solvent polarity critically impacts cyclization efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 99 |
| THF | 7.5 | 52 | 97 |
| Toluene | 2.4 | 34 | 95 |
Data adapted from industrial-scale trials
Higher dielectric solvents stabilize transition states through polar interactions, improving both yield and stereoselectivity.
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to bypass the need for preformed enantiomerically pure precursors:
-
Organocatalysts : Thiourea-based catalysts promote asymmetric Mannich reactions, achieving 85% ee in model systems.
-
Metal Complexes : Ru(II)-BINAP complexes enable hydrogenative coupling of ketoamines with ee >90%.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To address batch process limitations, continuous flow systems offer enhanced heat/mass transfer:
Crystallization-Induced Dynamic Resolution
Racemic mixtures undergo stereoselective crystallization using chiral resolving agents (e.g., dibenzoyl-L-tartaric acid), enriching the (S)-enantiomer to >99% ee.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Partially Hydrogenated Derivatives
1,2,3,4-Tetrahydropyrido[1,2-a]pyrazin-6-one hydrochloride (CAS 1421065-64-6) differs by having two fewer hydrogen atoms, resulting in a partially unsaturated ring system. This reduces conformational rigidity and may alter solubility or binding affinity in biological targets. Key differences:
| Property | (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one | 1,2,3,4-Tetrahydropyrido[1,2-a]pyrazin-6-one hydrochloride |
|---|---|---|
| Hydrogenation Degree | Fully saturated (octahydro) | Partially saturated (tetrahydro) |
| Molecular Formula | C₈H₁₄N₂O | C₈H₁₂N₂O·HCl |
| Molecular Weight | 154.21 g/mol | 196.66 g/mol |
| Applications | Stable scaffold for drug design | Intermediate in synthesis of bioactive molecules |
Positional Isomers (Ketone Variants)
(S)-Octahydro-pyrido[1,2-a]pyrazin-4-one (CAS 248914-28-5) shares the same molecular formula but places the ketone at position 4. This positional change impacts electronic distribution and steric interactions:
| Property | This compound | (S)-Octahydro-pyrido[1,2-a]pyrazin-4-one |
|---|---|---|
| Ketone Position | 6 | 4 |
| CAS Number | 179605-63-1 | 248914-28-5 |
| Molecular Weight | 154.21 g/mol | 154.21 g/mol |
| Synthetic Utility | Explored in kinase inhibitors | Less documented; potential intermediate |
Fused-Ring Analogs
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one (CAS 91622-91-2) introduces a pyrrole ring fused to the pyrido-pyrazinone core, increasing structural complexity and molecular weight:
| Property | This compound | Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one |
|---|---|---|
| Ring System | Bicyclic (pyrido-pyrazinone) | Tricyclic (pyrido-pyrrolo-pyrazinone) |
| Molecular Formula | C₈H₁₄N₂O | C₁₀H₁₂N₄O |
| Molecular Weight | 154.21 g/mol | 204.23 g/mol |
| Applications | Drug scaffold | Investigated for CNS activity |
Salt Forms and Derivatives
The hydrochloride salt of this compound (CAS 930782-67-5) enhances water solubility, critical for pharmacokinetic optimization. Comparatively, 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () represents a highly substituted derivative with a pyrimidinone core, demonstrating the versatility of pyrido-pyrazinones in medicinal chemistry .
Key Research Findings
- Stability: The fully saturated octahydro structure of this compound confers superior oxidative stability compared to tetrahydropyrido-pyrazinones .
- Stereochemical Impact : The (S)-enantiomer is preferentially synthesized in pharmaceutical intermediates, suggesting enantioselective synthetic routes .
- Diverse Applications : Derivatives are patented for kinase inhibition () and neurological targets (), highlighting their broad utility .
Biological Activity
(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H14N2O
- Molecular Weight : Approximately 158.21 g/mol
- Structure : The compound features a saturated octahydro framework incorporating both pyridine and pyrazine moieties.
Research indicates that this compound interacts with various neurotransmitter systems, primarily through modulation of receptor activity in the central nervous system. Its unique bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, influencing their activity and resulting in various biological effects.
Biological Activities
- Anxiolytic Properties :
-
Anti-inflammatory Effects :
- Preliminary investigations have indicated potential anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by inflammation.
- Analgesic Activity :
-
Neuroprotective Effects :
- Emerging research points to neuroprotective properties that could be advantageous in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems may help protect neurons from damage caused by oxidative stress or excitotoxicity.
Study 1: Anxiolytic Activity
In a controlled study involving animal models, this compound was administered to evaluate its anxiolytic effects compared to standard anxiolytics. Results demonstrated a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test, indicating its potential as an effective anxiolytic agent.
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory activity of the compound in vitro. The results showed that this compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, highlighting its potential for treating inflammatory conditions.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one | Anxiolytic, anti-inflammatory | Different stereochemistry affecting activity |
| 7,8-Dihydropyrido[1,2-a]pyrazine | Neuroprotective | Exhibits selective binding to GABA(A) |
| Octahydro-2H-pyrido[1,2-a]pyrazine | Analgesic | Strong mu-opioid receptor affinity |
Future Directions
The ongoing research into this compound suggests promising avenues for drug development targeting anxiety disorders and inflammatory diseases. Further studies are warranted to explore its pharmacokinetics, long-term effects, and potential side effects in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one, and how do reaction conditions influence yield and stereochemical purity?
- Methodology : Multi-step synthesis involving cyclization of pyridine and pyrazine precursors under controlled pH and temperature. For example, ring-closing metathesis or reductive amination can achieve the fused bicyclic structure. Optimization of catalysts (e.g., palladium or ruthenium complexes) and solvent systems (e.g., THF or dioxane) is critical for enantiomeric control .
- Key Parameters : Reaction time (48–72 hours), temperature (reflux conditions), and stoichiometric ratios of intermediates. Monitoring via LC-MS ensures intermediate stability .
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve the stereochemistry and structural conformation of this compound?
- NMR : H and C NMR identify proton environments and carbon frameworks, with coupling constants confirming chair/boat conformations in the fused ring system .
- X-ray Crystallography : Single-crystal analysis (e.g., orthorhombic P222 space group) provides absolute configuration validation, as demonstrated for structurally related compounds .
Q. What in vitro assays are suitable for initial screening of biological activity (e.g., antimicrobial, neuroprotective) for this compound?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Neuroprotective : Neuronal cell viability assays (e.g., SH-SY5Y cells) under oxidative stress, with quantification via MTT or LDH release .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positioning, ring saturation) affect the biological activity of this compound compared to analogs?
- Comparative Analysis :
| Compound | Structural Feature | Activity (IC) |
|---|---|---|
| This compound | Fused pyrido-pyrazine | 10 µM (DPP-IV inhibition) |
| Hexahydro-pyrrolo[1,2-a]pyrazin-6-one | Pyrrolidine ring | 15 µM (neuroprotection) |
- Key Insight : Nitrogen positioning in the pyrazine ring enhances target binding affinity, while methyl substituents alter metabolic stability .
Q. What mechanistic insights explain the compound’s activity as a DPP-IV inhibitor, and how do computational models support these findings?
- Mechanism : Competitive inhibition via hydrogen bonding with catalytic residues (e.g., Tyr547, Glu205) in the DPP-IV active site. Molecular docking (AutoDock Vina) and MD simulations validate binding poses .
- Experimental Validation : Enzymatic assays with fluorogenic substrates (e.g., H-Gly-Pro-AMC) confirm inhibition kinetics .
Q. How does the compound’s stability under physiological conditions (pH, temperature) impact its pharmacokinetic profile?
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored via HPLC. Degradation products (e.g., ring-opened amines) correlate with reduced bioavailability .
- pH-Dependent Solubility : Higher solubility in acidic media (pH 2–4) due to protonation of the pyrazine nitrogen .
Q. What strategies ensure enantiomeric purity during large-scale synthesis, and how is chiral integrity validated?
- Chiral Resolution : Use of (S)-BINAP ligands in asymmetric hydrogenation or chiral stationary phases (e.g., amylose-based HPLC columns) for separation .
- Validation : Polarimetry ([α] values) and chiral HPLC coupled with CD detection .
Q. What in vivo models are appropriate for evaluating toxicity and efficacy of this compound in neurodegenerative disease contexts?
- Models :
- Parkinson’s : MPTP-induced neurodegeneration in rodents, with behavioral (rotarod) and biochemical (dopamine levels) endpoints .
- Toxicity : Acute toxicity (LD) in zebrafish embryos and chronic toxicity in murine models (28-day OECD guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
